molecular formula C13H17N3O4 B5856971 N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide

Cat. No.: B5856971
M. Wt: 279.29 g/mol
InChI Key: OUUAZWDSXIHLDP-UHFFFAOYSA-N
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Description

N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a benzene ring, an ethylbutanoyl group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide typically involves a multi-step process:

    Formation of the 2-ethylbutanoyl chloride: This is achieved by reacting 2-ethylbutanoic acid with thionyl chloride under reflux conditions.

    Nitration of benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.

    Formation of 4-nitrobenzenecarboximidamide: Nitrobenzene is reacted with cyanamide in the presence of a base to form 4-nitrobenzenecarboximidamide.

    Esterification: The final step involves the reaction of 4-nitrobenzenecarboximidamide with 2-ethylbutanoyl chloride in the presence of a base such as pyridine to form N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Reduction: 4-aminobenzenecarboximidamide.

    Substitution: Various substituted benzenecarboximidamides.

    Hydrolysis: 2-ethylbutanoic acid and 4-nitrobenzenecarboximidamide.

Scientific Research Applications

N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboximidamide group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-ethylbutanoyl)oxy]benzenecarboximidamide
  • N’-[(2-ethylbutanoyl)oxy]-4-aminobenzenecarboximidamide

Uniqueness

N’-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide is unique due to the presence of both a nitro group and an ester linkage, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-ethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-3-9(4-2)13(17)20-15-12(14)10-5-7-11(8-6-10)16(18)19/h5-9H,3-4H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUAZWDSXIHLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)ON=C(C1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)O/N=C(/C1=CC=C(C=C1)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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